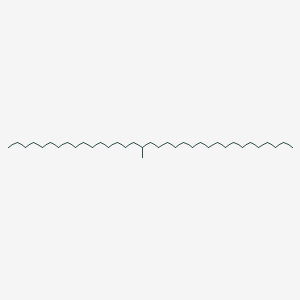
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite is an organophosphorus compound with the molecular formula C16H35O6P2. It is known for its applications in various industrial processes, particularly as an anti-wear and extreme-pressure additive in lubricating oils . The compound is characterized by its clear, colorless to slightly yellow liquid form and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1-(dibutoxyphosphinyl)butyl phosphite typically involves the reaction of dibutyl phosphite with butyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 70-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphites, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which dibutyl 1-(dibutoxyphosphinyl)butyl phosphite exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, it forms a protective layer on metal surfaces, reducing friction and wear .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl phosphite
- Diethyl phosphite
- Dimethyl phosphite
- Tributyl phosphite
Uniqueness
Dibutyl 1-(dibutoxyphosphinyl)butyl phosphite is unique due to its dual functionality as both a phosphite and a phosphonate ester. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness as an anti-wear additive compared to similar compounds .
Propriétés
Numéro CAS |
57105-66-5 |
|---|---|
Formule moléculaire |
C20H44O7P2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
dibutyl 1-dibutoxyphosphorylbutyl phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-6-11-16-23-28(21,24-17-12-7-2)20(15-10-5)27-29(22,25-18-13-8-3)26-19-14-9-4/h20H,6-19H2,1-5H3 |
Clé InChI |
NJLVCLUAOWACJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(CCC)OP(=O)(OCCCC)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
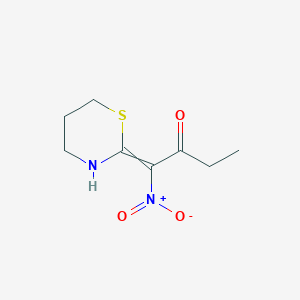
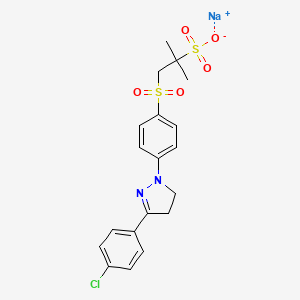

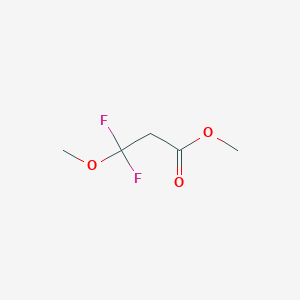
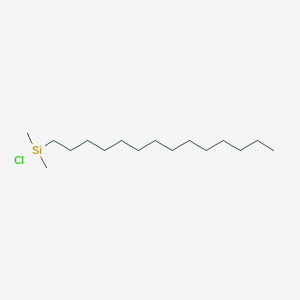
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
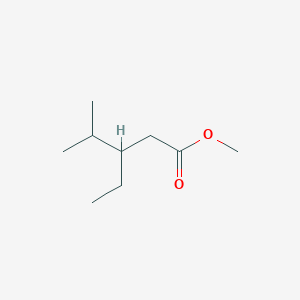
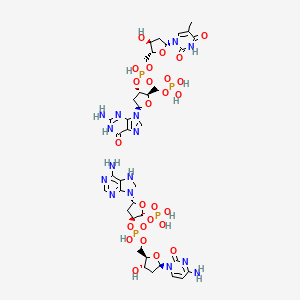
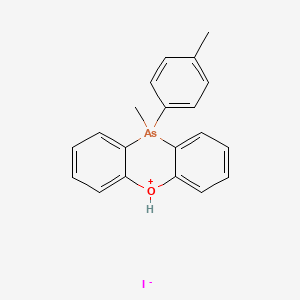

![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
